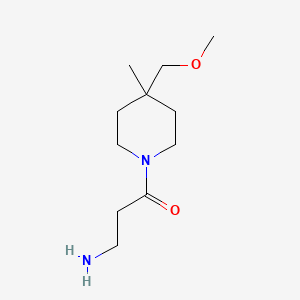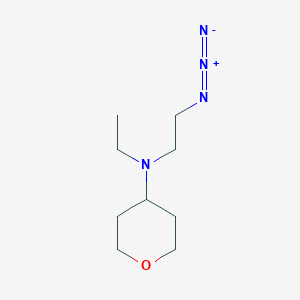
2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Overview
Description
2-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, also known as CETP, is an important organic compound in the field of organic chemistry. CETP is a small molecule that has been studied extensively for its potential applications in medicinal chemistry, drug discovery, and biochemistry. CETP has been found to have a number of interesting properties, including its ability to act as an inhibitor of the enzyme cholesteryl ester transfer protein (CETP).
Scientific Research Applications
Stationary Distribution Densities of Active Brownian Particles
A study by Schimansky-Geier, Ebeling, and Erdmann (2005) discussed compounds exhibiting pre- and post-emergent phytotoxicity, useful as selective post-emergent herbicides against grasses. This application suggests a potential agricultural utility for similar compounds in weed management and pest control Stationary Distribution Densities of Active Brownian Particles.
Solubility and Modeling Studies
Pascual, Donnellan, Glennon, Kamaraju, and Jones (2017) determined the solubility of related compounds in various solvent mixtures, providing crucial data for pharmaceutical formulation and chemical processing. This research underscores the importance of understanding solubility for the application of these compounds in drug delivery and chemical manufacturing Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Solvent Mixtures Using Polythermal Method.
Antimicrobial and Cytotoxic Activities
Dawbaa, Evren, Cantürk, and Yurttaş (2021) synthesized novel derivatives and investigated their antimicrobial activity, showing potential for developing new antibacterial and anticandidal agents. This research highlights the potential pharmaceutical applications of these compounds in developing new treatments for bacterial and fungal infections Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities.
Herbicidal Activity
Research on derivatives of similar compounds has also explored their use as herbicides, indicating potential applications in agriculture for pest and weed management. This highlights the dual use of such compounds in both pharmaceuticals and agricultural chemicals, depending on their specific activities and safety profiles Synthesis, Crystal Structure and Herbicidal Activity of N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a] pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide.
Melatonergic Pharmacology
Epperson, Bruce, Catt, Deskus, Hodges, Karageorge, Keavy, Mahle, Mattson, Ortiz, Parker, Takaki, Watson, and Yevich (2004) evaluated a series of fluoren-9-yl ethyl amides for human melatonin MT1 and MT2 receptor binding, demonstrating the potential for these compounds in the development of drugs targeting sleep disorders and circadian rhythm disruptions Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides.
properties
IUPAC Name |
2-chloro-N-ethyl-N-(thian-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNOS/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIJAORNQKMLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1490274.png)
